

# JG26: A Potent and Selective ADAM17 Inhibitor A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **JG26**, a potent inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), with other known inhibitors. ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical sheddase involved in the release of various cell surface proteins, playing a pivotal role in signaling pathways implicated in cancer, inflammation, and other diseases. This document summarizes key quantitative data, details experimental protocols for inhibitor validation, and visualizes the intricate signaling networks regulated by ADAM17.

## **Performance Comparison of ADAM17 Inhibitors**

The inhibitory activity of **JG26** against ADAM17 and its selectivity over other related metalloproteinases have been evaluated and compared with several alternative inhibitors. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below, providing a clear quantitative comparison of their potency and selectivity.



| Inhibitor               | ADAM17<br>IC50 (nM)                        | ADAM8<br>IC50 (nM) | ADAM10<br>IC50 (nM)   | MMP-12<br>IC50 (nM) | Other<br>MMPs IC50<br>(nM)                                                                                                  |
|-------------------------|--------------------------------------------|--------------------|-----------------------|---------------------|-----------------------------------------------------------------------------------------------------------------------------|
| JG26                    | 1.9[1][2]                                  | 12[1][2]           | 150[1][2]             | 9.4[1][2]           | MMP-2: 240,<br>MMP-9:<br>1630, MMP-<br>14: 19500[3]                                                                         |
| ADAM17-IN-              | Selective for ADAM17                       | -                  | -                     | -                   | -                                                                                                                           |
| BMS-561394              | Selectively<br>blocks<br>ADAM17 at 5<br>µM | -                  | -                     | -                   | -                                                                                                                           |
| GW280264X               | 8.0                                        | -                  | 11.5                  | -                   | -                                                                                                                           |
| KP-457                  | 11.1                                       | -                  | 748                   | -                   | MMP-2: 717,<br>MMP-3:<br>9760, MMP-<br>8: 2200,<br>MMP-9:<br>5410, MMP-<br>13: 930,<br>MMP-14:<br>2140, MMP-<br>17: 7100[2] |
| Aderbasib<br>(INCB7839) | Potent, low nanomolar                      | -                  | Potent, low nanomolar | -                   | -                                                                                                                           |
| TAPI-2                  | -                                          | -                  | -                     | -                   | Broad-<br>spectrum<br>MMP inhibitor                                                                                         |

## **Experimental Protocols**



Accurate and reproducible experimental design is crucial for the validation of enzyme inhibitors. Below are detailed protocols for key assays used to determine the inhibitory effect of compounds like **JG26** on ADAM17.

### In Vitro Fluorogenic Enzymatic Assay

This assay quantifies the enzymatic activity of ADAM17 by measuring the cleavage of a fluorogenic substrate.

Objective: To determine the in vitro inhibitory activity (IC50) of test compounds against recombinant human ADAM17.

#### Materials:

- Recombinant human ADAM17 enzyme
- Fluorogenic ADAM17 substrate (e.g., based on TNF-α cleavage sequence)[4]
- Assay buffer (e.g., 25 mM Tris, pH 8, 6 x 10<sup>-4</sup> Brij detergent)[5]
- Test compounds (e.g., JG26) dissolved in DMSO
- 96-well black microplates
- Fluorescence plate reader

#### Procedure:

- Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.
- In a 96-well plate, add the assay buffer.
- Add the diluted test compounds to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer and substrate only).
- Add the recombinant ADAM17 enzyme to all wells except the negative control.



- Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/420 nm or 485/530 nm, depending on the substrate) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.[5][6]
- Calculate the reaction rates (slope of the linear portion of the fluorescence versus time curve).
- Determine the percentage of inhibition for each compound concentration relative to the positive control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.



Click to download full resolution via product page

Experimental workflow for the in vitro fluorogenic enzymatic assay.

## Cell-Based Substrate Shedding Assay

This assay measures the ability of an inhibitor to block the ADAM17-mediated cleavage of a specific substrate from the cell surface.

Objective: To evaluate the cellular potency of test compounds by quantifying the inhibition of shedding of an ADAM17 substrate (e.g., Amphiregulin (AREG) or TNF- $\alpha$ ).

Materials:



- A cell line endogenously expressing or overexpressing the ADAM17 substrate (e.g., HCT-116 for AREG, THP-1 for TNF-α).[7][8]
- Cell culture medium and supplements.
- Test compounds (e.g., JG26) dissolved in DMSO.
- Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) to induce shedding).
- ELISA kit for the specific shed substrate.
- Cell lysis buffer and protein assay reagents.

#### Procedure:

- Seed the cells in a multi-well plate and culture until they reach the desired confluency.
- Replace the culture medium with a serum-free medium and pre-incubate with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
- Stimulate shedding by adding a stimulating agent like PMA to the medium and incubate for a defined period (e.g., 30 minutes to a few hours).[9]
- Collect the conditioned medium (supernatant) from each well.
- Lyse the cells in the plate to obtain cell lysates for normalization.
- Quantify the amount of the shed substrate in the collected supernatant using a specific ELISA kit.[10]
- Determine the total protein concentration in the cell lysates for normalization of the shedding data.
- Calculate the percentage of inhibition of substrate shedding for each compound concentration compared to the stimulated control without inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.





Click to download full resolution via product page

Workflow for the cell-based substrate shedding assay.

## **ADAM17 Signaling Pathways**

ADAM17 is a key regulator of multiple signaling pathways by controlling the availability of ligands and receptors. **JG26**, by inhibiting ADAM17, can modulate these critical cellular communication networks.

#### **EGFR Signaling Pathway**

ADAM17 cleaves and releases several EGFR ligands, such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α).[8] The binding of these ligands to the EGFR initiates a cascade of downstream signaling events, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[11] **JG26** can inhibit the transactivation of EGFR by blocking the release of its ligands.[1]





Click to download full resolution via product page

ADAM17-mediated EGFR signaling pathway and the inhibitory action of JG26.



#### **Notch Signaling Pathway**

The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions. ADAM17 is involved in the S2 cleavage of the Notch receptor, a critical step for its activation.[12] Upon ligand binding (e.g., Jagged or Delta), the Notch receptor undergoes proteolytic processing, releasing the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus to regulate the transcription of target genes. By inhibiting ADAM17, **JG26** can interfere with Notch signaling activation.





Click to download full resolution via product page

Role of ADAM17 in the Notch signaling pathway and its inhibition by JG26.



In conclusion, **JG26** emerges as a highly potent and selective inhibitor of ADAM17. The provided experimental protocols offer a standardized framework for its validation and comparison against other inhibitors. Understanding its impact on critical signaling pathways like EGFR and Notch is essential for elucidating its therapeutic potential in various disease contexts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JG26 attenuates ADAM17 metalloproteinase-mediated ACE2 receptor processing and SARS-CoV-2 infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent substrates for the proteinases ADAM17, ADAM10, ADAM8, and ADAM12 useful for high-throughput inhibitor screening PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biozyme-inc.com [biozyme-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Mechanistic Insights into Ectodomain Shedding of EGFR Ligands Amphiregulin and TGF-α: Impact on Gastrointestinal Cancers Driven by Secondary Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ectodomain shedding by ADAM17 (a disintegrin and metalloproteinase 17) in canine neutrophils PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the Sheddase Activity of ADAM17 by an Anti-ADAM17 Antibody D1(A12) Inhibits Head and Neck Squamous Cell Carcinoma Cell Proliferation and Motility via Blockage of Bradykinin Induced HERs Transactivation PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]



- 12. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JG26: A Potent and Selective ADAM17 Inhibitor A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10779992#validation-of-jg26-s-inhibitory-effect-on-adam17]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com